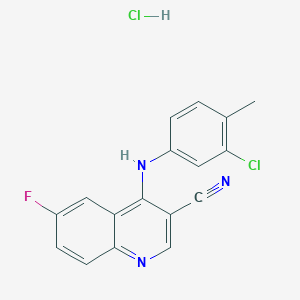

4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

Description

4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a quinoline-derived small molecule characterized by:

Properties

IUPAC Name |

4-(3-chloro-4-methylanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3.ClH/c1-10-2-4-13(7-15(10)18)22-17-11(8-20)9-21-16-5-3-12(19)6-14(16)17;/h2-7,9H,1H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYHZCZPIZZKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride can be represented as follows:

- IUPAC Name : 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

- Molecular Formula : C16H13ClF N3

- Molecular Weight : 303.75 g/mol

This compound features a quinoline backbone with various substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial and cancer cell proliferation. Notably, it has been shown to interact with:

- DNA Gyrase : Inhibitors of DNA gyrase are crucial in preventing bacterial DNA replication. Studies indicate that this compound exhibits significant inhibitory activity against DNA gyrase, which is essential for bacterial survival .

- Dihydrofolate Reductase (DHFR) : This enzyme is vital for nucleotide synthesis. The compound demonstrates potent inhibition of DHFR, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride exhibits broad-spectrum antimicrobial activity. The following table summarizes its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 1 μg/mL | DNA gyrase inhibition |

| Candida albicans | 2 μg/mL | Disruption of fungal cell membrane |

| Mycobacterium tuberculosis | 0.1 μg/mL | Inhibition of folate synthesis |

These results indicate that the compound not only inhibits bacterial growth but also shows potential antifungal properties.

Case Studies and Research Findings

- Anticancer Activity : A study explored the effects of this compound on human cancer cell lines, revealing that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 μM, indicating significant cytotoxicity against cancer cells while sparing normal cells .

- Synergistic Effects : Research has shown that when combined with other antibiotics like Ciprofloxacin, the compound enhances antimicrobial efficacy, reducing the MIC values significantly. This synergistic effect suggests potential for combination therapies in resistant infections .

- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation in Staphylococcus epidermidis, a common cause of nosocomial infections. Results indicated a substantial reduction in biofilm biomass compared to untreated controls, highlighting its potential in treating biofilm-associated infections .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been extensively researched for their antimicrobial properties. The compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Key Findings

- Mechanism of Action : The compound exhibits its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

- Efficacy : In vitro studies have demonstrated that this compound possesses significant growth inhibition against strains such as Escherichia coli and Klebsiella pneumoniae, with minimal resistance observed in engineered strains .

Anticancer Properties

The anticancer potential of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride has been a focal point of research, particularly in targeting various cancer cell lines.

Case Studies

- Cell Line Studies : In vitro assays have indicated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown effectiveness against lung cancer and colon carcinoma cell lines .

- Combination Therapy : Recent studies suggest that combining this compound with other chemotherapeutic agents enhances its efficacy, leading to improved survival rates in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications to the chemical structure of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride have been explored to enhance its bioactivity.

Optimization Strategies

- Fluorination : The introduction of fluorine atoms has been shown to improve the lipophilicity and overall potency of the compound against targeted pathogens .

- Substituent Variations : Altering substituents on the quinoline ring has led to compounds with varying degrees of activity against specific cancer types and microbial infections .

Pharmacokinetics and Toxicology

Evaluating the pharmacokinetic properties and potential toxicity of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is essential for its development as a therapeutic agent.

Pharmacokinetic Profile

Studies indicate that this compound has favorable absorption characteristics with moderate metabolic stability, making it a candidate for further development into oral formulations .

Toxicological Assessments

Preliminary toxicity studies suggest a relatively safe profile, although further research is necessary to fully understand its long-term effects and safety margins in clinical settings .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities among quinoline-3-carbonitrile derivatives:

| Compound Name | Substituents (Quinoline Positions) | Phenyl Ring Substitution | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target: 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile HCl | 4: 3-chloro-4-methylphenylamino; 6: F; 3: CN | 3-Cl, 4-CH3 | 399.82* | Moderate lipophilicity, halogenated |

| 4-((3-Chloro-4-fluorophenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile HCl | 4: 3-Cl-4-F-phenylamino; 6: NO2; 7: OCH2CH3; 3: CN | 3-Cl, 4-F | 463.83* | Nitro group (electron-withdrawing) |

| 4-[(3,5-Dimethylphenyl)amino]-6-ethylquinoline-3-carbonitrile HCl | 4: 3,5-(CH3)2-phenylamino; 6: CH2CH3; 3: CN | 3-CH3, 5-CH3 | 482.36 | Increased lipophilicity (alkyl groups) |

| 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile HCl | 4: 3-Cl-4-(pyridinylmethoxy)phenylamino; 6: NH2; 7: OCH2CH3; 3: CN | 3-Cl, 4-(pyridinyl-OCH2) | 482.36 | Heterocyclic extension, enhanced H-bonding |

| 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Core: Tetrahydroquinoline; 2: Cl; 4: 3-F-phenyl; 6: CH3; 3: CN | 3-F | 331.80* | Saturated ring (reduced planarity) |

*Calculated based on molecular formulas from referenced evidence.

Key Comparative Insights

Lipophilicity and Solubility

- Lipophilicity trends correlate with substituent polarity. The 6-ethyl and 3,5-dimethylphenyl groups in increase hydrophobicity compared to the target compound’s 6-fluoro and 3-chloro-4-methylphenyl groups .

- The hydrochloride salt form (common across analogs) improves aqueous solubility, critical for bioavailability .

Hydrogen-Bonding and Crystallinity

- The carbonitrile group (common in all analogs) facilitates hydrogen bonding, influencing crystal packing. Software like SHELXL () and ORTEP-3 () are critical for analyzing such interactions .

- Hydrogen-bonding patterns in analogs with amino () or ethoxy groups () may enhance stability in solid-state structures .

Q & A

Q. How can ring puckering parameters be applied to analyze conformational flexibility in the quinoline moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.